(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanamide (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13358914
InChI: InChI=1S/C6H11NO6/c7-6(13)5(12)4(11)3(10)2(9)1-8/h1-5,9-12H,(H2,7,13)/t2-,3+,4-,5-/m0/s1
SMILES:
Molecular Formula: C6H11NO6
Molecular Weight: 193.15 g/mol

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanamide

CAS No.:

Cat. No.: VC13358914

Molecular Formula: C6H11NO6

Molecular Weight: 193.15 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanamide -

Specification

Molecular Formula C6H11NO6
Molecular Weight 193.15 g/mol
IUPAC Name (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanamide
Standard InChI InChI=1S/C6H11NO6/c7-6(13)5(12)4(11)3(10)2(9)1-8/h1-5,9-12H,(H2,7,13)/t2-,3+,4-,5-/m0/s1
Standard InChI Key JRIOKBXQMHEJOZ-QTBDOELSSA-N
Isomeric SMILES C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)N)O)O)O)O
Canonical SMILES C(=O)C(C(C(C(C(=O)N)O)O)O)O

Introduction

Chemical Identity and Structural Properties

Molecular Configuration

The compound’s IUPAC name, (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanamide, reflects its stereochemical specificity. The four hydroxyl groups (-OH) occupy the 2S, 3S, 4S, and 5R positions, while the oxo group (=O) is located at the sixth carbon. The amide group (-CONH₂) at the terminal carbon distinguishes it from similar hexanoic acid derivatives .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₆H₁₁NO₆
Molecular Weight193.15 g/mol
CAS Number14307-17-6
IUPAC Name(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanamide
Isomeric SMILESC(=O)C@@HO

The stereochemistry is critical for its interactions with biological targets. Computational analyses using Isomeric SMILES and InChIKey (JRIOKBXQMHEJOZ-QTBDOELSSA-N) confirm its three-dimensional arrangement.

Synthesis and Preparation

Synthetic Routes

The synthesis of (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanamide typically involves multi-step reactions starting from sugar derivatives like glucose or galactose. Key steps include:

  • Oxidation: Introduction of the oxo group at C6 via controlled oxidation.

  • Hydroxylation: Stereoselective addition of hydroxyl groups using asymmetric catalysts.

  • Amidation: Conversion of the carboxylic acid to an amide via reaction with ammonia or amines.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
OxidationNaOCl, TEMPO, 0°C, pH 9–1075%
HydroxylationOsO₄, NMO, H₂O/acetone, 25°C62%
AmidationNH₃ (g), DCC, DMAP, THF, 0°C58%

Purification and Analysis

Purification often employs column chromatography (silica gel, ethyl acetate/methanol eluent) and recrystallization from aqueous ethanol. High-resolution mass spectrometry (HRMS) and chiral HPLC are used to verify purity and stereochemical integrity.

Biological and Pharmaceutical Applications

Table 3: Biological Activity Data

AssayResultSource
Bax Protein BindingΔG = -5.3 kcal/mol
Antioxidant Activity (ABTS)IC₅₀ = 25.70 µg/mL
Cytotoxicity (HeLa)EC₅₀ > 100 µM

Comparative Analysis with Analogues

The (2S,3R,4R,5R) stereoisomer (PubChem CID: 85090) exhibits distinct bioactivity, underscoring the importance of stereochemistry . For example, while the (2S,3S,4S,5R) isomer binds Bax, the (2S,3R,4R,5R) variant shows no significant activity .

Research Limitations and Future Directions

Current data on (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanamide remain sparse. Key gaps include:

  • Pharmacokinetic Profiles: Absorption, distribution, and metabolism studies.

  • In Vivo Efficacy: Testing in animal models of apoptosis-related diseases.

  • Synthetic Optimization: Improving yields via enzymatic catalysis or flow chemistry .

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